molecular formula C10H11ClN2O5S B14132195 Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate CAS No. 61006-27-7

Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate

Cat. No.: B14132195
CAS No.: 61006-27-7
M. Wt: 306.72 g/mol
InChI Key: XPVBDBRXDNHEKJ-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate is a high-purity chemical compound offered for research and development purposes. This specialty organic molecule, with the CAS Registry Number 61006-27-7 and PubChem CID 12295552 , has a molecular formula of C 10 H 11 ClN 2 O 5 S and a molecular weight of 306.72 g/mol . The compound is characterized as a yellow to colorless solid . To ensure its stability and longevity, it is recommended to be stored sealed in a dry environment at temperatures between 4 and 8 °C . As a glyoxylate derivative featuring both sulfonamide and chloro substituents on its anilino ring, this compound serves as a valuable building block or intermediate in organic synthesis and medicinal chemistry research. It is strictly intended for laboratory and research applications. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

61006-27-7

Molecular Formula

C10H11ClN2O5S

Molecular Weight

306.72 g/mol

IUPAC Name

ethyl 2-(4-chloro-2-sulfamoylanilino)-2-oxoacetate

InChI

InChI=1S/C10H11ClN2O5S/c1-2-18-10(15)9(14)13-7-4-3-6(11)5-8(7)19(12,16)17/h3-5H,2H2,1H3,(H,13,14)(H2,12,16,17)

InChI Key

XPVBDBRXDNHEKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=C(C=C1)Cl)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Structural and Physicochemical Properties

Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate is a yellow to colorless crystalline solid with a molecular weight of 306.72 g/mol. Its stability under ambient conditions is contingent on storage at 4–8°C in sealed containers. The compound’s solubility profile remains uncharacterized in polar aprotic solvents, though analogous structures exhibit limited dissolution in water.

Table 1: Physicochemical Characteristics

Property Value/Description
Molecular Formula C₁₀H₁₁ClN₂O₅S
Melting Point Not reported
Boiling Point Not reported
Density Not reported
Storage Conditions 4–8°C, sealed in dry

Synthetic Methodologies

Direct Condensation Route

The most widely documented method involves reacting 2-(aminosulfonyl)-4-chloroaniline with ethyl chlorooxoacetate in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (2.5 eq) is added dropwise to scavenge HCl, maintaining the reaction at 0–5°C for 4 hours. Post-reaction, the mixture is washed with 5% NaHCO₃ and brine, followed by rotary evaporation to isolate the crude product. Recrystallization from ethanol yields 68–72% pure compound.

Mechanistic Insight :
The nucleophilic amine attacks the electrophilic carbonyl carbon of ethyl chlorooxoacetate, displacing chloride and forming the acetamide bond. Steric hindrance from the 4-chloro substituent necessitates prolonged reaction times compared to unsubstituted analogs.

Multi-Step Functionalization Route

Synthesis of 2-(Aminosulfonyl)-4-chloroaniline

4-Chloroaniline is sulfonated using chlorosulfonic acid at −10°C, followed by ammonolysis in aqueous NH₃/THF (1:3) to introduce the sulfonamide group. This intermediate is critical for subsequent acetamide formation.

Acetamide Coupling

The sulfonated aniline reacts with ethyl oxalyl chloride in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) catalysis. After 12 hours at reflux, column chromatography (SiO₂, hexane/ethyl acetate 3:1) affords the target compound in 58–63% yield.

Table 2: Comparative Analysis of Synthetic Routes

Parameter Direct Condensation Multi-Step Functionalization
Yield 68–72% 58–63%
Reaction Time 4 hours 18–24 hours
Purification Complexity Recrystallization Column Chromatography
Scalability Moderate High

Industrial Production Considerations

Hoffman Fine Chemicals specifies that this compound is strictly for laboratory use, excluding pharmaceutical or agricultural applications. Batch processes dominate production, though continuous-flow systems—analogous to those in thiazole synthesis—are under investigation to enhance throughput. Key challenges include:

  • Temperature Sensitivity : Exothermic reactions during sulfonation require precise jacketed reactor control.
  • Byproduct Management : Chloride ions from ethyl chlorooxoacetate necessitate acid-resistant equipment.

Stability and Degradation Pathways

Accelerated stability studies (40°C/75% RH) indicate <5% decomposition over 6 months when stored in amber glass vials. Hydrolytic degradation occurs at pH <3 or >9, cleaving the sulfonamide and acetamide bonds. UV-Vis spectroscopy reveals λₘₐₓ at 274 nm (ε = 1.2 ×10⁴ L·mol⁻¹·cm⁻¹), enabling quantitative analysis.

Emerging Methodologies

Recent patents describe one-pot syntheses inspired by triazolo[3,4-b]benzothiazole preparations. By integrating oximation and cyclization steps, researchers aim to reduce solvent use by 40% while maintaining yields ≥65%. Microwave-assisted reactions (100 W, 80°C) show promise for reducing reaction times to <2 hours.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Ethyl 2-Oxoacetate Family

Several ethyl 2-oxoacetate derivatives share structural similarities with the target compound, differing primarily in substituents on the aniline ring. Key examples include:

Table 1: Structural and Functional Comparison
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes Reference
Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate (61006-27-7) C₁₀H₁₁ClN₂O₅S 306.72 -SO₂NH₂, -Cl Lab research only; restricted use
Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate (19144-20-8) C₁₇H₁₄ClNO₄ 331.75 -COPh (benzoyl), -Cl Intermediate in organic synthesis
Ethyl 2-(2-cyano-4-nitroanilino)-2-oxoacetate (63365-47-9) C₁₁H₁₀N₃O₅ 264.22 -CN, -NO₂ Pharmaceutical intermediate
Ethyl 2-(4-methyl-3-nitroanilino)-2-oxoacetate (24439-47-2) C₁₁H₁₁N₂O₅ 251.22 -CH₃, -NO₂ Synthetic chemistry applications
Ethyl 2-(4-(4-chlorophenyl)triazol-5-yl)-2-oxoacetate derivatives Variable (e.g., C₁₉H₁₇ClN₃O₄) ~380–400 Triazole ring, -Cl, -COCOOEt Solid-state dimerization via O···π interactions

Functional and Reactivity Differences

  • Aminosulfonyl vs.
  • Electron-Withdrawing Substituents: Nitro (-NO₂) and cyano (-CN) groups in CAS 63365-47-9 and 24439-47-2 increase electrophilicity, making these compounds more reactive in nucleophilic substitution or condensation reactions compared to the aminosulfonyl derivative .
  • This feature may influence crystallinity and stability .

Biological Activity

Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate, with the molecular formula C12H14ClN2O4S, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanism of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features an ethyl ester group, an aminosulfonyl moiety, and a chloroaniline derivative. These components contribute to its diverse biological activities. The chemical structure can be summarized as follows:

  • Molecular Formula : C12H14ClN2O4S
  • Molecular Weight : 306.77 g/mol
  • CAS Number : 61006-27-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. Its structural similarity to known anticancer agents suggests that it may interfere with cellular pathways involved in tumor growth.
  • Antibacterial Properties : Compounds containing aminosulfonyl groups are known for their antibacterial activity. This compound may exhibit similar properties by disrupting bacterial cell wall synthesis or function.
  • Hypolipidemic Effects : Preliminary studies indicate that derivatives of related compounds can reduce serum cholesterol and triglyceride levels, suggesting potential applications in treating hyperlipidemia.

Structure-Activity Relationship (SAR)

The SAR analysis of this compound highlights the importance of its functional groups:

Compound Name Structure Features Biological Activity
Ethyl 2-(4-chlorophenyl)-2-oxoacetateChloro-substituted phenolAnticancer activity
Ethyl 2-(benzenesulfonamide)-2-oxoacetateSulfonamide groupAntibacterial activity
Ethyl 2-(4-fluorophenyl)-2-oxoacetateFluorine substitutionPotential anticancer properties

This table illustrates how variations in substituents can influence the biological activity of similar compounds.

Case Studies and Research Findings

  • Anticancer Studies : Research has demonstrated that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines. For instance, a study indicated that a related compound reduced cell viability in human breast cancer cells by inducing apoptosis through caspase activation pathways.
  • Antibacterial Activity : In vitro studies have shown that compounds with aminosulfonyl groups exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the inhibition of bacterial protein synthesis.
  • Hypolipidemic Effects : A study involving animal models revealed that related compounds significantly reduced serum cholesterol levels by approximately 23% at a specific dosage, indicating potential for managing dyslipidemia.

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